1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde (MPCA) is an organic molecule that has recently been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. MPCA, also known as 4-methyl-2-phenyl-2-pyrrole-1-carbaldehyde, is a colorless liquid and is synthesized through a reaction between 4-methylbenzaldehyde and pyrrole. This compound is of particular interest due to its unique properties and potential applications in scientific research.
Scientific Research Applications
Supramolecular Assemblies and Single-Molecule Magnets
The compound has been utilized as a ligand in coordination chemistry to create high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior and form supramolecular chains when linked via Na(+) cations, showcasing its potential in developing materials with magnetic properties (Giannopoulos et al., 2014).
Crystal Structure Analysis
Research on derivatives of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde has contributed to the understanding of molecular geometries and intermolecular interactions. For instance, a study on 3-(4-Methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde provided insights into the crystal packing stabilized by intermolecular C—H⋯O hydrogen bonding, linking the molecules into chains. This research aids in the comprehension of molecular structures and their potential applications in material science and engineering (Butcher et al., 2007).
Antimicrobial Applications
Another significant application involves the synthesis of novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde. These compounds have been characterized and screened for antimicrobial activity against a spectrum of bacteria and fungi, indicating potential use in antimicrobial therapies (Hamed et al., 2020).
Catalysis and Polymerization
The compound and its derivatives have been explored as intermediates in catalysis, demonstrating efficacy in the ring-opening polymerization of ε-caprolactone. This showcases its potential in polymer chemistry for synthesizing biodegradable polymers with applications ranging from biomedical to environmental sustainability (Qiao et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as doramapimod and 4-Methylphenethylamine , have been reported to interact with Mitogen-activated protein kinase 14 and human trace amine associated receptor 1 (TAAR1) , respectively. These targets play crucial roles in cellular signaling pathways.
Mode of Action
Based on the actions of structurally similar compounds, it may interact with its targets, leading to changes in cellular signaling pathways
Biochemical Pathways
Related compounds have been shown to influence various cellular signaling pathways . The downstream effects of these interactions can include changes in cell function, gene expression, and metabolic processes.
Result of Action
Based on the actions of structurally similar compounds, it may influence cellular signaling pathways, potentially leading to changes in cell function and gene expression .
properties
IUPAC Name |
1-(4-methylphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASYAEOJPVQNFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340382 |
Source
|
Record name | 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30186-38-0 |
Source
|
Record name | 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 30186-38-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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